

# A Comparative Analysis of Hydroxyacid Oxidase 2 (HAO2) Expression Across Human Tissues

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## Compound of Interest

Compound Name: AHU2

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This guide provides a comprehensive comparison of Hydroxyacid Oxidase 2 (HAO2), also known as **AHU2**, expression levels across a range of human tissues. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative gene expression data, semi-quantitative protein expression information, and detailed experimental protocols to support further investigation into the function and therapeutic potential of HAO2.

## Introduction to HAO2

Hydroxyacid Oxidase 2 (HAO2) is an enzyme primarily involved in the oxidation of long-chain alpha-hydroxy acids within peroxisomes. Its activity is crucial for lipid metabolism, and dysregulation of HAO2 expression has been implicated in various diseases, including certain cancers. Understanding the baseline expression of HAO2 in different tissues is fundamental for elucidating its physiological roles and its potential as a biomarker or therapeutic target.

## Data Presentation

### Quantitative Gene Expression of HAO2

The following table summarizes the median RNA expression levels of HAO2 across various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project. The data is presented in Transcripts Per Million (TPM), a normalized measure of gene expression.

Tissue	Median TPM
Liver	158.3
Kidney Cortex	85.7
Small Intestine - Terminal Ileum	15.2
Adrenal Gland	12.9
Colon - Transverse	10.1
Prostate	8.5
Stomach	7.6
Lung	6.4
Thyroid	5.9
Spleen	4.3
Pancreas	3.8
Heart - Left Ventricle	2.1
Skeletal Muscle	1.5
Brain - Cortex	0.8
Whole Blood	0.5

Data sourced from the GTEx Portal. TPM values represent the median expression of HAO2 (ENSG00000163320.11) from GTEx V8.

## Semi-Quantitative Protein Expression of HAO2

The table below provides a summary of HAO2 protein expression levels based on immunohistochemistry (IHC) data from the Human Protein Atlas. The expression levels are categorized as High, Medium, Low, or Not detected. It is important to note that IHC data is semi-quantitative and reflects the intensity of antibody staining.

Tissue	Protein Expression Level	Subcellular Localization
Liver	High	Cytoplasmic/membranous in hepatocytes
Kidney	High	Cytoplasmic/membranous in renal tubules
Small intestine	Medium	Cytoplasmic/membranous in glandular cells
Colon	Medium	Cytoplasmic/membranous in glandular cells
Prostate	Medium	Cytoplasmic/membranous in glandular cells
Adrenal gland	Low	Cytoplasmic/membranous in cortical cells
Lung	Low	Cytoplasmic/membranous in pneumocytes
Spleen	Low	Cytoplasmic/membranous in cells in red pulp
Pancreas	Low	Cytoplasmic/membranous in exocrine glandular cells
Heart muscle	Not detected	
Skeletal muscle	Not detected	
Brain (Cerebral Cortex)	Not detected	

Data sourced from the Human Protein Atlas.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key experimental techniques are provided below.

## RNA Extraction and Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol outlines the steps for quantifying HAO2 mRNA levels in tissue samples.

### a. RNA Extraction:

- Homogenize 50-100 mg of frozen tissue in 1 mL of TRIzol reagent.
- Incubate the homogenate for 5 minutes at room temperature.
- Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 0.5 mL of isopropanol.
- Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
- Wash the RNA pellet with 1 mL of 75% ethanol.
- Air-dry the pellet and resuspend in RNase-free water.
- Assess RNA quality and quantity using a spectrophotometer.

### b. Reverse Transcription:

- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.

### c. qPCR:

- Prepare a reaction mixture containing cDNA template, forward and reverse primers for HAO2, and a SYBR Green qPCR master mix.

- Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
- Perform qPCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
- Analyze the data using the comparative Ct ( $\Delta\Delta C_t$ ) method to determine the relative expression of HAO2 mRNA.

## Protein Extraction and Western Blot

This protocol describes the detection and semi-quantification of HAO2 protein.

### a. Protein Extraction:

- Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant containing the total protein lysate.
- Determine the protein concentration using a BCA protein assay.

### b. Western Blot:

- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for HAO2 overnight at 4°C.
- Wash the membrane three times with TBST.

- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Use a loading control antibody (e.g.,  $\beta$ -actin, GAPDH) to normalize the results.

## Immunohistochemistry (IHC)

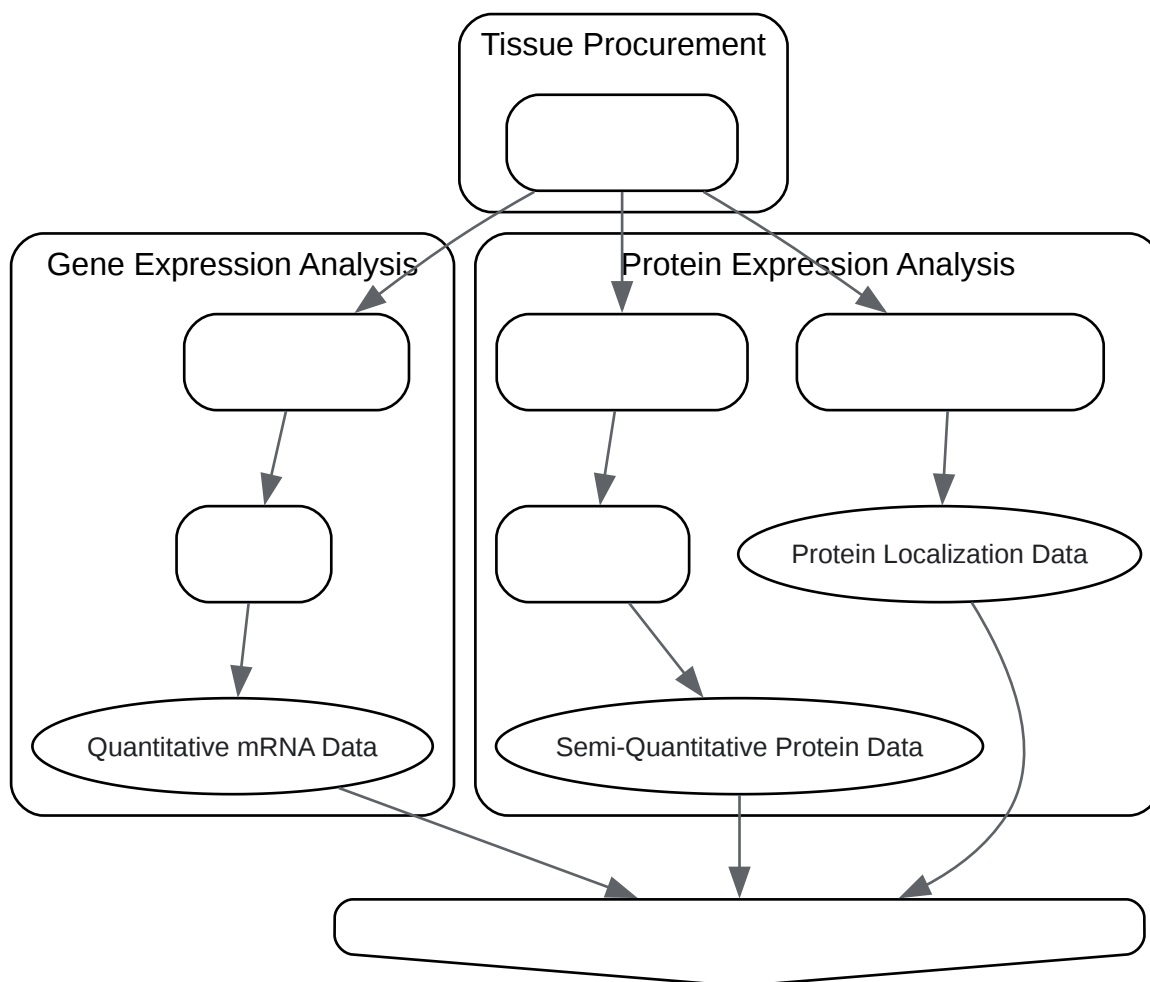
This protocol details the localization of HAO2 protein within tissue sections.

- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5  $\mu$ m thick sections and mount them on charged slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum for 1 hour.
- Incubate the sections with a primary antibody against HAO2 overnight at 4°C.
- Wash with PBS and incubate with a biotinylated secondary antibody.
- Wash with PBS and incubate with a streptavidin-HRP complex.
- Develop the signal using a DAB substrate kit.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
- Analyze the slides under a microscope to assess the staining intensity and localization of HAO2.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for comparing HAO2 expression levels in different tissues.

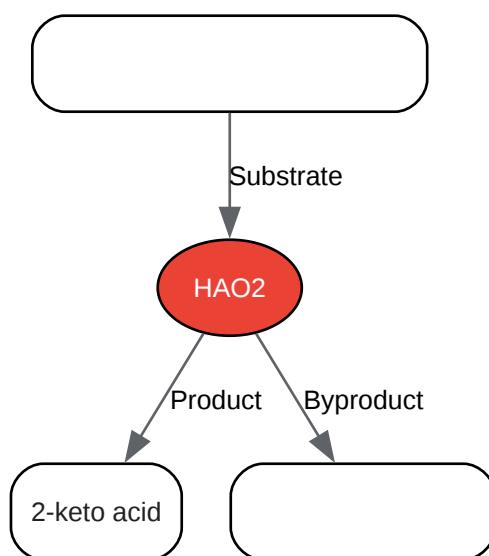


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Caption: Workflow for comparing HAO2 gene and protein expression in tissues.

### Metabolic Role of HAO2

The diagram below illustrates the role of HAO2 in the metabolic pathway of fatty acid alpha-oxidation.



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Caption: Metabolic function of HAO2 in fatty acid alpha-oxidation.

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## References

- 1. Tissue expression of HAO2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. HAO2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
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